Methyl 3-(morpholin-4-ylmethyl)benzoate

Übersicht

Beschreibung

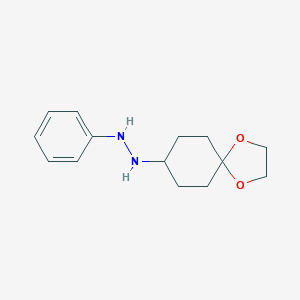

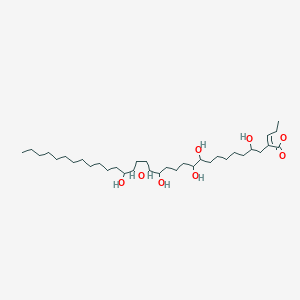

Methyl 3-(morpholin-4-ylmethyl)benzoate is a chemical compound with the molecular formula C13H17NO3 . It belongs to the category of esters . The compound has a molecular weight of 235.28 .

Physical And Chemical Properties Analysis

Methyl 3-(morpholin-4-ylmethyl)benzoate has a molecular weight of 235.28 . The InChI code for the compound is 1S/C13H17NO3/c1-16-13(15)12-4-2-3-11(9-12)10-14-5-7-17-8-6-14/h2-4,9H,5-8,10H2,1H3 .

Wissenschaftliche Forschungsanwendungen

Synthesis of Gefitinib

Methyl 3-(morpholin-4-ylmethyl)benzoate can be used in the synthesis of Gefitinib . Gefitinib is a potent and selective ATP-competitive inhibitor of EGFR and HER-2 kinases, and it’s used as an anticancer drug for the treatment of chemoresistant non-small cell lung cancer (NSCLC) patients . The synthesis process starts with alkylation of the starting material, followed by nitration, reduction, cyclization, chlorination, and two successive amination reactions .

Catalytic Hydrogenation

Methyl 3-(morpholin-4-ylmethyl)benzoate can also be used in the catalytic hydrogenation process to produce benzaldehyde . Benzaldehyde is a compound widely utilized in food, medicine, and cosmetics . The manganese-based catalyst synthesized through the precipitation-impregnation method exhibits excellent catalytic performance in the gas-phase hydrogenation of methyl benzoate to chloro-free benzaldehyde .

Safety and Hazards

Safety data sheets suggest that Methyl 3-(morpholin-4-ylmethyl)benzoate should be handled with care. It is recommended to ensure adequate ventilation, wear personal protective equipment/face protection, and avoid getting the substance in eyes, on skin, or on clothing . Ingestion and inhalation should be avoided, and dust formation should be prevented . The compound is classified as having acute oral toxicity (Category 4, H302) and is a skin corrosive/irritant (Category 1B, H314) .

Wirkmechanismus

Target of Action

Similar compounds have been known to target various proteins and enzymes in the body .

Mode of Action

It is known that esters, such as methyl 3-(morpholin-4-ylmethyl)benzoate, can react with various biological targets, including proteins and enzymes . The morpholine ring in the compound could potentially interact with these targets, leading to changes in their function .

Biochemical Pathways

Similar compounds have been known to affect various biochemical pathways, leading to downstream effects .

Pharmacokinetics

It is known that the compound has a molecular weight of 23528 g/mol , which could influence its bioavailability and pharmacokinetic properties.

Result of Action

Similar compounds have been known to exert various effects at the molecular and cellular level .

Action Environment

Environmental factors such as temperature, pH, and the presence of other compounds can influence the action, efficacy, and stability of Methyl 3-(morpholin-4-ylmethyl)benzoate. For instance, the compound has a melting point of 46 °C , suggesting that it could be stable at normal body temperature.

Eigenschaften

IUPAC Name |

methyl 3-(morpholin-4-ylmethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c1-16-13(15)12-4-2-3-11(9-12)10-14-5-7-17-8-6-14/h2-4,9H,5-8,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLFWRCNFZKUNOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC(=C1)CN2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90331370 | |

| Record name | methyl 3-(morpholin-4-ylmethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90331370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-(morpholin-4-ylmethyl)benzoate | |

CAS RN |

190660-95-8 | |

| Record name | methyl 3-(morpholin-4-ylmethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90331370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(-)-2,2'-Methylenebis[(3aS,8aR)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole]](/img/structure/B68168.png)